molecular formula C21H23NO4S B2450912 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methoxybenzamide CAS No. 863444-99-9

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methoxybenzamide

Cat. No. B2450912
CAS RN: 863444-99-9
M. Wt: 385.48
InChI Key: PSSTUVJDNMUSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H23NO4S and its molecular weight is 385.48. The purity is usually 95%.
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Scientific Research Applications

1. Receptor Binding Studies

  • Research on derivatives of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methoxybenzamide has demonstrated their significance as ligands for dopamine receptors. Specifically, studies have shown their high affinity and selectivity for the dopamine D(4) receptor, which is crucial for understanding dopamine's role in the nervous system (Perrone et al., 2000).

2. Synthesis and Pharmacological Activity

  • The compound and its analogues have been synthesized and tested for their pharmacological activities. For instance, research has found that certain derivatives exhibit significant anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (Abdulla et al., 2014).

3. Catalysis and Chemical Reactions

  • Studies have also explored the use of similar compounds in catalysis. For example, N-isopropyliodobenzamides, which share structural similarities with the compound , have shown high reactivity and efficiency as catalysts in alcohol oxidation, indicating their potential in organic synthesis and industrial applications (Yakura et al., 2018).

4. Anticancer Activities

  • Research has also been conducted on derivatives for their potential anticancer activities. Certain analogues have shown marked inhibition against various human cancer cell lines, suggesting their relevance in cancer research and treatment (Huang et al., 2020).

5. Radioactive Labeling and Imaging Studies

  • The compound and its derivatives have been used in the synthesis and radioactive labeling for imaging studies, such as positron emission tomography (PET). These applications are crucial in medical imaging and diagnosis (Lacivita et al., 2010).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methoxy-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-15(2)16-7-9-18(10-8-16)22(19-11-12-27(24,25)14-19)21(23)17-5-4-6-20(13-17)26-3/h4-13,15,19H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSTUVJDNMUSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methoxybenzamide

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